molecular formula C7H7F3N4O B13109650 2-Amino-6-(trifluoromethyl)nicotinohydrazide

2-Amino-6-(trifluoromethyl)nicotinohydrazide

Cat. No.: B13109650
M. Wt: 220.15 g/mol
InChI Key: LUEMREYJCOFHGD-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)nicotinohydrazide is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a nicotinohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(trifluoromethyl)nicotinohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-Amino-6-(trifluoromethyl)pyridine, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrazide Formation: The resulting amine is reacted with hydrazine hydrate to form the nicotinohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(trifluoromethyl)nicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-Amino-6-(trifluoromethyl)nicotinohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-6-(trifluoromethyl)nicotinohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, disrupting cellular signaling pathways and leading to apoptosis in cancer cells. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
  • 2-Amino-5-phenyl-1,3,4-oxadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

Compared to these similar compounds, 2-Amino-6-(trifluoromethyl)nicotinohydrazide is unique due to its specific structural features, such as the nicotinohydrazide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C7H7F3N4O

Molecular Weight

220.15 g/mol

IUPAC Name

2-amino-6-(trifluoromethyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C7H7F3N4O/c8-7(9,10)4-2-1-3(5(11)13-4)6(15)14-12/h1-2H,12H2,(H2,11,13)(H,14,15)

InChI Key

LUEMREYJCOFHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=O)NN)N)C(F)(F)F

Origin of Product

United States

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